molecular formula C6H5ClN2O3 B2989277 Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate CAS No. 70662-93-0

Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate

Cat. No.: B2989277
CAS No.: 70662-93-0
M. Wt: 188.57
InChI Key: ATBCOWHAVCMDEN-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate is a chemical compound with the molecular formula C₆H₅ClN₂O₃. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate typically involves the reaction of 5-chloro-2,3-dihydropyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired purity and quality of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and nucleic acid analogs.

    Medicine: Investigated for its potential use in the development of antiviral and anticancer drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-hydroxypyrimidine-4-carboxylate
  • Ethyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate
  • Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate

Uniqueness

Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 5-chloro-2-oxo-1H-pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBCOWHAVCMDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC(=O)N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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